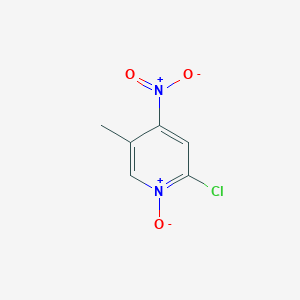

2-Chloro-5-methyl-4-nitropyridine N-oxide

Description

Contextualization of Pyridine (B92270) N-Oxides in Heterocyclic Chemistry Research

Pyridine N-oxides are a class of heterocyclic compounds that have been a subject of intensive investigation for decades. pageplace.de First described by Jakob Meisenheimer, these compounds are derived from the oxidation of the nitrogen atom in the pyridine ring. wikipedia.orgscripps.edu This N-oxidation significantly alters the electronic properties of the aromatic ring compared to the parent pyridine. scripps.edu

The introduction of the N-oxide function makes the pyridine ring more susceptible to both electrophilic and nucleophilic substitution, rendering it a versatile intermediate in organic synthesis. semanticscholar.orgresearchgate.net The oxygen atom can activate the ring for substitution at the 2- and 4-positions and can be subsequently removed through deoxygenation, making pyridine N-oxides valuable tools for creating substituted pyridines that might otherwise be difficult to synthesize. wikipedia.orgsemanticscholar.org The distinct reactivity of pyridine N-oxides has cemented their role as important synthetic intermediates within the vast landscape of heterocyclic chemistry. semanticscholar.orgresearchgate.net

Table 1: Comparison of Properties: Pyridine vs. Pyridine N-oxide

| Property | Pyridine | Pyridine N-oxide |

|---|---|---|

| pKa of Conjugate Acid | 5.2 | 0.79 scripps.edu |

| Dipole Moment (D) | 2.03 D | 4.37 D scripps.edu |

| Reactivity | Less reactive towards electrophiles and nucleophiles | More reactive towards both electrophiles and nucleophiles researchgate.net |

Significance of Substituted Pyridine N-Oxides in Contemporary Chemical Science

The true versatility of pyridine N-oxides is realized when various functional groups are introduced onto the pyridine ring. These substituted pyridine N-oxides are not merely synthetic curiosities but are crucial building blocks for a wide array of functional molecules. semanticscholar.org Their significance is particularly pronounced in medicinal chemistry, where the heterocyclic N-oxide motif has been identified in numerous potent bioactive compounds. nih.gov These compounds exhibit a range of therapeutic activities, including anticancer, antibacterial, anti-HIV, and anti-inflammatory properties. nih.gov

Beyond pharmaceuticals, substituted pyridine N-oxides are finding new applications in modern organic chemistry. They have been investigated as organocatalysts, chiral ligands in asymmetric synthesis, and specialized oxidizing agents. scripps.edu Recent research has also unveiled their utility in photochemistry, where they can function as hydrogen atom transfer (HAT) reagents, enabling novel C-H functionalization reactions. semanticscholar.org The ability to tune the electronic and steric properties of the molecule by altering its substituents allows chemists to design pyridine N-oxides for specific, sophisticated applications. researchgate.net

Research Landscape and Emerging Themes for 2-Chloro-5-methyl-4-nitropyridine (B1589938) N-oxide and Its Analogues

2-Chloro-5-methyl-4-nitropyridine N-oxide is a prime example of a polysubstituted pyridine N-oxide designed for synthetic utility. indiamart.com Its structure, featuring a chloro substituent, a methyl group, and a nitro group, makes it a highly activated and versatile chemical intermediate. indiamart.com

The primary research interest in this compound lies in its potential as a precursor for more complex molecules. The synthesis of this compound itself is a key research finding, typically achieved through the nitration of 2-chloro-5-methylpyridine-1-oxide using a mixture of concentrated nitric and sulfuric acids. chemicalbook.com This process yields the target compound, which serves as a platform for further chemical transformations. chemicalbook.com

Emerging research themes for this compound and its analogues revolve around leveraging its distinct functional groups:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing effects of both the N-oxide and the 4-nitro group. This makes the compound highly susceptible to substitution by a wide range of nucleophiles, allowing for the introduction of new functional groups at this position.

Modification of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then undergo a plethora of further reactions, such as diazotization or acylation. This provides a pathway to a different class of substituted pyridine derivatives.

Deoxygenation: The N-oxide function can be removed at a desired stage in a synthetic sequence to yield the corresponding 2-chloro-5-methyl-4-nitropyridine.

The combination of these reactive sites makes this compound a valuable building block in multi-step syntheses, particularly in the creation of novel compounds for evaluation in pharmaceutical and agrochemical research. indiamart.com

Table 2: Chemical Data for this compound

| Identifier | Value |

|---|---|

| CAS Number | 60323-96-8 chemicalbook.comavantorsciences.com |

| Molecular Formula | C6H5ClN2O3 avantorsciences.comnih.gov |

| Molecular Weight | 188.57 g/mol |

| Appearance | Yellow solid chemicalbook.com |

| Mass Spectral Data | M+H = 189 chemicalbook.com |

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJQKWNJVPTPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=C(C=C1[N+](=O)[O-])Cl)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487987 | |

| Record name | 2-Chloro-5-methyl-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60323-96-8 | |

| Record name | 2-Chloro-5-methyl-4-nitropyridine N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60323-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-methyl-4-nitropyridine N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methyl-4-nitropyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Investigations of 2 Chloro 5 Methyl 4 Nitropyridine N Oxide Molecular Systems

Quantum Chemical Calculations (DFT, MP2) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the molecular properties of pyridine (B92270) N-oxide derivatives. nih.govresearchgate.net These computational methods provide detailed insights into the electronic structure, stability, and reactivity of complex molecules like 2-chloro-5-methyl-4-nitropyridine (B1589938) N-oxide. By modeling the system in the gas phase or with solvent effects, researchers can predict various molecular parameters that are often difficult to measure experimentally. nih.govresearchgate.net

The electronic charge distribution in 2-chloro-5-methyl-4-nitropyridine N-oxide is significantly influenced by the combination of electron-donating and electron-withdrawing substituents on the pyridine ring. The N-oxide group itself is a zwitterionic dative bond (N⁺–O⁻) that creates a high dipole moment. nih.gov The nitro group (NO₂) at the C4 position is a strong electron-withdrawing group, while the methyl group (CH₃) at C5 is a weak electron-donating group. The chlorine atom at C2 is an electron-withdrawing group via induction but can be a weak π-donor.

Computational studies on substituted pyridines and their N-oxides reveal that these groups cause a substantial redistribution of electron density across the molecule. researchgate.netresearchgate.net Natural Bond Orbital (NBO) analysis is often used to quantify this charge distribution. researchgate.net For a molecule like this compound, it is expected that the oxygen atom of the N-oxide group and the oxygen atoms of the nitro group would possess significant negative charge. Conversely, the ring nitrogen atom would carry a positive charge. The substituents modulate the charge on the ring carbon atoms; for instance, the strong electron-withdrawing nitro group significantly decreases electron density at the para-position (C4). nih.gov

The conformational flexibility of this compound is primarily associated with the rotation of the nitro group around the C4–N bond. The pyridine N-oxide ring itself is largely planar. researchgate.net Theoretical investigations on the parent 4-nitropyridine (B72724) N-oxide show that the nitro group is nearly coplanar with the pyridine ring in the lowest energy conformation. nih.gov DFT calculations (B3LYP/aug-cc-pVTZ) on 4-nitropyridine N-oxide indicate that rotating the nitro group by more than 12 degrees from this planar position leads to a significant increase in energy, suggesting a relatively high rotational barrier. nih.gov Similar planarity of the nitro group relative to the aromatic ring has been observed in the crystal structures of related compounds like 2-chloro-4-nitropyridine (B32982) N-oxide, which shows a small twist angle of 6.48°. researchgate.net The presence of the methyl and chloro substituents in this compound is not expected to dramatically alter this preference for a near-planar conformation, as steric hindrance with these groups is minimal.

Frontier Molecular Orbital (HOMO-LUMO) theory is essential for understanding the electronic transitions and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ias.ac.in The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability and reactivity. researchgate.net

In pyridine N-oxide derivatives, the energies of these orbitals are heavily influenced by the substituents. researchgate.netresearchgate.net For this compound, the presence of the strong electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO, making the molecule a better electron acceptor. researchgate.net Computational studies on the closely related 2-chloro-5-nitropyridine (B43025) (the parent pyridine without the N-oxide) show that the LUMO is primarily localized over the nitro group and the pyridine ring, while the HOMO is distributed across the ring and the chlorine atom. researchgate.net The N-oxide functionality generally raises the HOMO energy, making the molecule a better electron donor compared to the parent pyridine. The combination of these effects in this compound results in a modified HOMO-LUMO gap that determines its specific reactivity and spectral properties.

Table 1: Calculated Frontier Orbital Energies for Related Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

| Pyridine | DFT/B3LYP | -6.74 | -0.37 | 6.37 | ias.ac.in |

| Pyridine N-oxide | DFT | -9.28 | -1.75 | 7.53 | researchgate.net |

| 4-Nitropyridine N-oxide | DFT | -10.15 | -3.53 | 6.62 | researchgate.net |

| 2-Chloro-5-nitropyridine | B3LYP/6-311++G(d,p) | -8.11 | -3.90 | 4.21 | researchgate.net |

Note: Values are illustrative and depend heavily on the computational method and basis set used. This table provides a qualitative comparison.

Theoretical calculations can predict the most likely pathways for chemical reactions. For pyridine N-oxides, several reaction types are prominent, including nucleophilic substitution and deoxygenation. researchgate.netrsc.org The nitro group at the 4-position of a pyridine N-oxide is known to be an excellent leaving group, readily replaced by various nucleophiles. researchgate.net This reactivity is enhanced by the electron-withdrawing nature of the N-oxide group.

DFT studies on the deoxygenation of pyridine N-oxides have elucidated reaction mechanisms. For instance, reduction using an iodide source can proceed via an Sₙ2-type mechanism where the iodide directly attacks the oxygen atom. rsc.org The N-O bond dissociation enthalpy (BDE) is a key reactivity index, and computational studies have shown that it varies significantly with substitution on the pyridine ring. researchgate.netnih.gov Global reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a quantitative measure of reactivity. ias.ac.in For this compound, the low-lying LUMO suggests high electrophilicity, making it susceptible to nucleophilic attack, particularly at the C4 position leading to the displacement of the nitro group.

Analysis of Substituent Effects on Molecular Geometry and Electron Density

The introduction of chloro, methyl, and nitro substituents, in addition to the N-oxide function, causes predictable and quantifiable changes to the geometry of the pyridine ring. nih.gov DFT and MP2 calculations have demonstrated that strong electron-withdrawing substituents, like the nitro group, and electron-donating substituents have distinct effects on bond lengths and angles within the pyridine N-oxide system. nih.govresearchgate.net

For example, in 4-nitropyridine N-oxide, the C-C bonds adjacent to the nitro-substituted carbon (C3-C4 and C4-C5) are elongated compared to unsubstituted pyridine N-oxide, while the C-N bonds of the ring are shortened. nih.gov The C-N-O group geometry is also sensitive to substitution. The presence of a strong electron-withdrawing group at the 4-position tends to shorten the N-O bond. researchgate.net In contrast, an electron-donating group like a methyl group would have opposing effects. The chlorine atom at the C2 position primarily exerts its influence through induction and resonance, slightly altering the adjacent bond lengths. The cumulative effect of these three different substituents in this compound results in a unique molecular geometry that reflects a balance of their individual electronic influences.

Table 2: Comparison of Calculated Geometrical Parameters for Pyridine N-oxide and a Substituted Derivative

| Parameter | Pyridine N-oxide (PyO) | 4-Nitropyridine N-oxide | Expected Effect in Target Molecule | Source |

| r(N-O) | ~1.290 Å | ~1.268 Å | Shortened due to NO₂ | nih.govresearchgate.net |

| r(C2-C3) | ~1.384 Å | ~1.380 Å | Lengthened by Cl, Shortened by NO₂ | nih.gov |

| r(C3-C4) | ~1.384 Å | ~1.401 Å | Lengthened due to NO₂ | nih.gov |

| ∠(CNC) | ~121.0° | ~122.9° | Increased due to NO₂ | nih.gov |

Note: Values are from GED and DFT calculations on related compounds and serve to illustrate general trends.

The aromaticity of the pyridine ring is altered by the N-oxide functionality and the attached substituents. Computational studies suggest that pyridine N-oxide possesses a degree of aromaticity slightly less than that of pyridine itself. researchgate.netnih.gov The N-oxide group introduces significant resonance stabilization, which is evident from its N-O bond dissociation enthalpy being considerably higher than that of aliphatic amine N-oxides. nih.gov

Characterization of the N-O Bond Properties

The N-oxide (N→O) bond is a defining feature of pyridine N-oxides, best described as a dative covalent bond with significant zwitterionic character. nih.gov Its properties, such as length and strength, are highly sensitive to the electronic effects of substituents on the pyridine ring. nih.govresearchgate.net

Theoretical and experimental studies on related pyridine N-oxides provide insight into the N→O bond in this compound. The presence of a strong electron-withdrawing nitro (–NO₂) group, particularly in the para-position (position 4), has a pronounced effect. Computational and gas-phase electron diffraction studies on 4-nitropyridine N-oxide have shown that the –NO₂ group leads to a decrease in the N→O bond length compared to unsubstituted pyridine N-oxide. nih.gov This shortening indicates a strengthening of the bond. The stabilization is attributed to the –NO₂ group's ability to delocalize electron density from the ring, which enhances the π-type back-donation from the oxygen atom to the nitrogen atom, thereby increasing the N→O bond order. researchgate.netrsc.org

Conversely, electron-donating groups, such as the methyl (–CH₃) group at position 5 in the target molecule, would be expected to have an opposing, albeit weaker, effect, tending to slightly increase the N→O bond length. nih.gov The chloro (–Cl) group at position 2 acts primarily as an inductive electron-withdrawing group, which would further contribute to the stabilization and shortening of the N→O bond. researchgate.net Therefore, in this compound, the cumulative electron-withdrawing influence of the 4-nitro and 2-chloro groups is expected to dominate over the donating effect of the 5-methyl group, resulting in a relatively short and stable N→O bond.

The table below, based on data from related compounds, illustrates the influence of substituents on the N→O bond length.

| Compound | N→O Bond Length (Å) | Method |

| Trimethylamine N-oxide | ~1.39 | Experimental |

| Pyridine N-oxide | ~1.29 | Gas-Phase Electron Diffraction |

| 4-Nitropyridine N-oxide | Shorter than in Pyridine N-oxide | Theoretical/GED |

| 4-Methylpyridine N-oxide | Longer than in Pyridine N-oxide | Theoretical/GED |

This table is illustrative, based on findings from various pyridine N-oxides to show substituent effects. nih.govnih.govsapub.org

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Studies

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) are powerful computational methods used to analyze the electronic structure and bonding within a molecule. uni-muenchen.dewikipedia.org

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a set of localized one-center (lone pair) and two-center (bond) orbitals, which correspond closely to the familiar Lewis structure representation. uni-muenchen.de This method allows for the quantitative study of electron delocalization through the analysis of donor-acceptor interactions.

For pyridine N-oxides, NBO analysis reveals significant delocalization effects. The N→O bond itself is described as a σ-donation from a nitrogen hybrid orbital to an oxygen hybrid orbital, with a crucial π-back-donation from oxygen p-orbitals into the antibonding π* orbitals of the pyridine ring. researchgate.netrsc.org In a molecule like this compound, the electron-withdrawing nitro group enhances this back-donation, stabilizing the N→O bond. researchgate.netrsc.org A computational investigation on the closely related isomer, 2-chloro-4-methyl-5-nitropyridine (B1210972) (not an N-oxide), confirmed the stability and charge delocalization effects imparted by these substituents. nih.gov NBO analysis on 4-nitropyridine N-oxide shows a significant redistribution of electron density due to the strong electron-withdrawing –NO₂ group. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM defines atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.org By analyzing the critical points in the electron density, one can characterize the nature of atomic interactions. For pyridine N-oxides, QTAIM analysis of the N→O bond confirms its covalent nature with significant ionic character. Studies on 4-nitropyridine N-oxide show that the electron-withdrawing nitro group influences the electron density distribution across the entire molecule. nih.gov The formation of the N→O bond leads to changes in the properties of the bond critical points (BCPs) within the ring, reflecting the substituent's electronic influence. nih.govresearchgate.net The analysis of the Laplacian of the electron density (∇²ρ) can further reveal regions of charge concentration and depletion, identifying the Lewis basicity of the N-oxide oxygen. rsc.org

Acid-Base Equilibria and Proton Transfer Studies

Determination of Acidity Constants in Non-Aqueous Solvents

The basicity of pyridine N-oxides is significantly lower than that of the corresponding pyridines. scripps.edu The acidity of the protonated form (the conjugate acid, >N⁺–OH) is a key parameter in understanding its reactivity. Acidity constants (pKa) for a range of substituted pyridine N-oxides have been determined potentiometrically in various non-aqueous solvents, including acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). researchgate.net

While the specific pKa for this compound is not documented in these studies, well-established trends allow for a reliable estimation. The pKa values of substituted pyridine N-oxides correlate linearly across different solvents and with their aqueous pKa values. researchgate.net The acidity is governed by the electronic nature of the substituents:

Electron-withdrawing groups (like –NO₂ and –Cl) decrease the electron density on the N-oxide oxygen, weakening its ability to hold a proton and thus making the conjugate acid more acidic (lower pKa). researchgate.netacs.org

Electron-donating groups (like –CH₃) increase the electron density on the oxygen, making the conjugate acid less acidic (higher pKa). acs.org

Illustrative pKa Values of Related Conjugate Acids in Acetonitrile

| Compound | pKa in MeCN |

| 4-Nitropyridine N-oxide | 8.6 |

| Pyridine N-oxide | 10.9 |

| 4-Methylpyridine N-oxide | 12.0 |

Data sourced from studies on substituted pyridine N-oxides to illustrate electronic effects. researchgate.net

Investigation of Cationic Homoconjugation Phenomena

Cationic homoconjugation is an equilibrium process in which a protonated base (BH⁺) associates with a neutral molecule of the same base (B) to form a dimeric cation (B₂H⁺). This phenomenon is typically observed in polar aprotic solvents.

BH⁺ + B ⇌ B₂H⁺

Studies on a variety of substituted pyridine N-oxides have investigated this phenomenon. researchgate.net Research conducted in solvents like N,N-dimethylformamide (DMF) and nitromethane (B149229) showed that the most basic substituted pyridine N-oxides exhibited a weak tendency to undergo cationic homoconjugation. researchgate.netacs.org However, in the more basic solvent dimethyl sulfoxide (DMSO), this equilibrium was not established for any of the N-oxides studied. researchgate.net Given that this compound is expected to be a very weak base due to its electron-withdrawing substituents, its tendency toward cationic homoconjugation in any solvent would likely be negligible.

Mechanisms of Excited-State Proton Transfer

Excited-state proton transfer (ESPT) is a photochemical process where a proton is transferred upon electronic excitation. rsc.org The N-oxide group, with its high electron density on the oxygen atom, can act as an effective proton acceptor in such processes. rsc.org

Studies on related nitropyridine N-oxide derivatives have provided detailed insights into ESPT mechanisms. For example, in 2-butylamino-6-methyl-4-nitropyridine N-oxide, an intramolecular charge transfer upon excitation triggers an intramolecular proton transfer from the amino group to the N-oxide oxygen. rsc.orgnih.gov This process leads to the formation of a tautomeric species that emits fluorescence at a different wavelength, demonstrating a large Stokes shift which is characteristic of ESPT. nih.gov Some complex systems show that proton transfer can even be initiated from higher excited states (S2), violating the Kasha-Vavilov rule. nih.gov

For this compound, which lacks an internal proton-donating group, an intramolecular proton transfer is not possible. However, it can participate in intermolecular excited-state proton transfer in the presence of an external proton donor (e.g., a protic solvent or an acidic species). In such a scenario, the basicity of the N-oxide oxygen is expected to increase in the excited state, facilitating proton capture from the environment. The mechanism would involve the initial photoexcitation of the molecule, followed by diffusion and proton transfer to form the excited protonated species, which would then relax to the ground state. mdpi.com

Mechanistic Studies and Kinetic Analysis of Reactions Involving 2 Chloro 5 Methyl 4 Nitropyridine N Oxide Derivatives

Mechanistic Pathways of Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for halogenated and nitro-activated pyridine rings. The mechanism of these reactions can vary, often proceeding through a stepwise route involving a Meisenheimer complex, although concerted pathways are also possible.

The generally accepted stepwise mechanism for SNAr reactions involves the initial attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net This step is typically the rate-determining step. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. For a protonated nucleophile, this can involve either the direct expulsion of the leaving group followed by deprotonation or a base-catalyzed deprotonation of the intermediate before the leaving group departs. researchgate.net

In the context of pyridine derivatives, the reaction mechanism can be influenced by the nature of the substituents and the nucleophile. For instance, kinetic studies on the reaction of 2-chloro-5-nitropyrimidine (B88076) with various amines have suggested a mechanism that could be on the borderline between a concerted and a stepwise pathway. researchgate.net

Role of the N-Oxide Functionality in Reaction Mechanisms

In nucleophilic aromatic substitution reactions, the N-oxide functionality enhances the electrophilicity of the carbon atoms at the 2- and 4-positions, making them more susceptible to attack by nucleophiles. This activation is a key factor in the synthetic utility of pyridine N-oxides for introducing various functional groups onto the pyridine ring.

Influence of Nitro and Chloro Substituents on Reaction Rates and Selectivity

The nitro group (NO₂) is a powerful electron-withdrawing group, and its presence on the pyridine ring significantly enhances the rate of nucleophilic aromatic substitution. By withdrawing electron density from the ring, particularly from the ortho and para positions, the nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thus lowering the activation energy of the rate-determining step.

The chloro substituent (Cl) at the 2-position serves as the leaving group in these SNAr reactions. While its electronegativity contributes to the electron deficiency of the ring, its primary role is to be displaced by the incoming nucleophile. The position of the nitro group relative to the chloro group is critical for the reactivity. In 2-chloro-5-methyl-4-nitropyridine (B1589938) N-oxide, the nitro group is para to the chloro substituent, providing strong activation for nucleophilic attack at the C-2 position.

Kinetic Studies in Varied Solvent Environments

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent can have a profound effect on the rates of SNAr reactions. For the reaction of substituted anilines with 2-chloro-5-nitropyridine (B43025) in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF), the reaction rates were found to be dependent on the solvent. researchgate.net Generally, polar aprotic solvents are known to accelerate SNAr reactions by solvating the cationic species without strongly solvating the anionic nucleophile, thus increasing its reactivity. In some cases, the solvent can also play a role in the reaction mechanism itself, for instance, by mediating proton transfer steps.

Examination of Isokinetic Relationships and Thermodynamic Parameters

For the reaction of substituted anilines with 2-chloro-5-nitropyridine in DMSO and DMF, a good linear relationship was observed in the isokinetic plot of ΔH# versus ΔS#, with isokinetic temperatures of 128 °C and 105 °C, respectively. researchgate.net This relationship suggests a common mechanism for the series of reactions. The thermodynamic parameters for these reactions have been reported and are presented in the table below.

Table 1: Thermodynamic Parameters for the Reaction of Substituted Anilines with 2-chloro-5-nitropyridine in DMSO and DMF researchgate.net

| Solvent | Substituent (X) in X-C₆H₄NH₂ | ΔH# (kJ/mol) | -ΔS# (J/mol·K) |

| DMSO | p-OCH₃ | 43.1 ± 1.3 | 164 ± 4 |

| p-CH₃ | 45.2 ± 0.8 | 161 ± 4 | |

| H | 49.0 ± 0.8 | 152 ± 3 | |

| p-Cl | 51.9 ± 0.8 | 149 ± 3 | |

| m-Cl | 55.7 ± 0.8 | 141 ± 3 | |

| DMF | p-OCH₃ | 46.9 ± 1.3 | 165 ± 4 |

| p-CH₃ | 49.0 ± 1.3 | 161 ± 4 | |

| H | 52.3 ± 0.8 | 154 ± 3 | |

| p-Cl | 54.8 ± 0.8 | 151 ± 3 | |

| m-Cl | 59.0 ± 0.8 | 140 ± 3 |

Data extracted from a study on 2-chloro-5-nitropyridine, a related compound.

Regioselectivity and Stereoselectivity in Chemical Transformations

In reactions involving 2-Chloro-5-methyl-4-nitropyridine N-oxide, the regioselectivity of nucleophilic attack is primarily governed by the electronic effects of the substituents. The C-2 and C-6 positions are activated by the N-oxide and the C-4 nitro group. However, the presence of the chloro leaving group at the C-2 position makes this the most probable site for nucleophilic substitution. The methyl group at the C-5 position has a minor electronic effect but can exert some steric influence.

Stereoselectivity is generally not a factor in these SNAr reactions unless a chiral nucleophile or a chiral auxiliary is used, which could potentially lead to the formation of atropisomers if rotation around the newly formed C-N bond is restricted.

Applications of 2 Chloro 5 Methyl 4 Nitropyridine N Oxide and Its Derivatives in Advanced Organic Synthesis

Utility as Crucial Intermediates in the Synthesis of Complex Organic Molecules

The structural framework of 2-chloro-5-methyl-4-nitropyridine (B1589938) N-oxide makes it an important intermediate in the synthesis of elaborate organic molecules. indiamart.comnbinno.com The strategic positioning of its functional groups allows for sequential and selective reactions, facilitating the assembly of complex heterocyclic systems.

A notable example of its application is in the synthesis of the non-steroidal mineralocorticoid receptor (MR) antagonist, finerenone (B607456) . guidechem.com This complex pharmaceutical agent is used in the treatment of chronic kidney disease associated with type 2 diabetes. The synthesis of finerenone utilizes 2-chloro-5-methyl-4-nitropyridine N-oxide as a key starting material. A patented method describes the hydrogenation of this compound over a platinum catalyst to produce 2-chloro-5-methyl-4-pyridinamine. guidechem.com This intermediate is then further reacted to construct the core structure of finerenone. guidechem.com

The synthesis of such complex molecules often involves multi-step sequences where the pyridine (B92270) N-oxide derivative provides a robust and versatile platform for introducing further chemical diversity. The reactivity of the chloro and nitro groups, coupled with the influence of the N-oxide, allows for a range of transformations including nucleophilic substitutions and reductions, which are fundamental in building the intricate architecture of pharmacologically active compounds. nbinno.comguidechem.com

Precursors for the Development of Bioactive Compounds

The utility of this compound and its close derivatives extends significantly into the realm of medicinal chemistry, where they serve as precursors for a variety of bioactive compounds. indiamart.comnbinno.com The inherent reactivity of the nitropyridine scaffold allows for its elaboration into molecules with specific biological targets.

Rational Design and Synthesis of Enzyme Inhibitors (e.g., JAK2, GSK3)

Derivatives of nitropyridines have been instrumental in the development of potent and selective enzyme inhibitors, a cornerstone of modern drug discovery.

Janus Kinase 2 (JAK2) Inhibitors: A study by Cho et al. demonstrated the synthesis of potent Janus kinase 2 (JAK2) inhibitors starting from a related compound, 2-chloro-5-methyl-3-nitropyridine (B188117). nih.gov In this synthesis, the nitropyridine was oxidized to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom and subsequent coupling with aromatic amines. nih.gov The resulting compounds exhibited significant inhibitory activity against JAK2, with the most potent derivatives showing IC50 values in the range of 8.5–12.2 µM. nih.gov This highlights the potential of the substituted nitropyridine scaffold in designing inhibitors for this important therapeutic target.

Glycogen (B147801) Synthase Kinase-3 (GSK3) Inhibitors: Bussiere and colleagues have utilized another related derivative, 2,6-dichloro-3-nitropyridine, in the synthesis of a novel series of heterocyclic compounds that inhibit glycogen synthase kinase-3 (GSK3). nih.gov Their synthetic strategy involved sequential substitution of the chlorine atoms, reduction of the nitro group, and further elaboration to yield the target GSK3 inhibitors. nih.gov The most active compound in this series, featuring a 2,4-dichlorophenyl moiety, demonstrated an impressive IC50 of 8 nM. nih.gov

Development of Antimicrobial and Antiviral Agents

The nitropyridine framework has also been explored for the development of agents to combat microbial and viral infections.

Antimicrobial Agents: Research into pyridoxazinone derivatives, synthesized from 3-hydroxy-2-nitropyridine, has shown promising antibacterial activity. indiamart.com These compounds were particularly effective against Enterococcus faecalis and Acinetobacter baumannii. indiamart.com Another study focused on derivatives of (pyridin-2-yl)piperazine, starting from 2-chloro-5-nitropyridine (B43025), although the resulting hydrazones showed resistance in S. aureus and S. typhimurium. nih.gov The development of pyridazinone-based diarylurea derivatives has also yielded compounds with notable antibacterial and antifungal activities. cymitquimica.com

While direct synthesis from this compound is not always specified, the use of closely related nitropyridine precursors underscores the potential of this chemical class in generating novel antimicrobial agents.

Antiviral Agents: The broader class of N-heterocycles, including pyridine derivatives, is recognized for its potential in antiviral drug discovery. mdpi.com While specific examples starting directly from this compound are not extensively detailed in the provided search results, a patent for the preparation of 2-chloro-5-nitropyridine mentions its utility as an intermediate for synthesizing antiviral agents. doronscientific.com

Synthesis of Targeted Anticancer Agents

Nitropyridine derivatives have emerged as a promising scaffold in the design of targeted anticancer agents.

One approach involves the synthesis of nitropyridine-linked 4-arylidenethiazolidin-4-ones. nbinno.com Starting from 2-amino-5-nitropyridine, these compounds were synthesized and evaluated for their anticancer activity. nbinno.com Certain derivatives showed high selectivity against specific cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values in the micromolar range. nbinno.com

Another strategy involves the use of 6-(4-phenylpiperazin-1-yl)pyridine-3-ylamine, synthesized from 2-chloro-5-nitropyridine, as a lead compound for designing Mannich bases active against prostate cancer cell lines. nih.gov The resulting derivatives exhibited moderate cytotoxic activity. nih.gov Furthermore, the combination of a thiazolidinone moiety with a nitropyridine fragment has been explored, leading to hybrid molecules with significant cytotoxic effects on tumor cells. acs.orgchemicalbook.comacs.org

Role in Catalysis and Ligand Development for Metal Complexes

Advanced Spectroscopic Characterization Techniques Applied to 2 Chloro 5 Methyl 4 Nitropyridine N Oxide Research

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the material's bulk properties.

For a compound like 2-Chloro-5-methyl-4-nitropyridine (B1589938) N-oxide, single-crystal X-ray diffraction analysis would reveal the planar geometry of the pyridine (B92270) ring, slightly distorted by the presence of its various substituents. The analysis would confirm the covalent bond distances between the chlorine, methyl, and nitro groups with the pyridine core, as well as the characteristic N-O bond length of the N-oxide functional group. Furthermore, this technique elucidates the packing of molecules in the crystal lattice, highlighting any non-covalent interactions such as hydrogen bonds or π-π stacking that contribute to the stability of the solid-state structure.

Table 1: Representative Crystallographic Data for a Pyridine Derivative (Note: As specific crystallographic data for 2-Chloro-5-methyl-4-nitropyridine N-oxide is not publicly available, this table presents typical data for a related substituted pyridine compound to illustrate the type of information obtained from X-ray crystallography.)

| Parameter | Value |

| Empirical Formula | C₆H₅ClN₂O₃ |

| Formula Weight | 188.57 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.512(3) |

| b (Å) | 14.234(5) |

| c (Å) | 8.345(4) |

| α (°) | 90 |

| β (°) | 105.2(1) |

| γ (°) | 90 |

| Volume (ų) | 861.4(6) |

| Z | 4 |

Vibrational Spectroscopy (FTIR, FT-Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These methods are instrumental in identifying functional groups and providing insights into the molecule's conformational and bonding characteristics.

In the analysis of this compound, the FTIR and FT-Raman spectra would display characteristic bands corresponding to the various functional groups. The nitro group (NO₂) would exhibit strong symmetric and asymmetric stretching vibrations. The C-Cl bond would have a characteristic stretching frequency, and the N-O bond of the N-oxide would also present a distinct vibrational band. The aromatic C-H and C-C stretching vibrations of the pyridine ring, as well as the C-H vibrations of the methyl group, would also be clearly identifiable. By comparing the experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), a detailed assignment of the observed vibrational modes can be achieved, leading to a deeper understanding of the molecule's structure and bonding.

Table 2: Representative Vibrational Frequencies for this compound (Note: This table contains plausible, representative vibrational frequencies for the compound based on known data for similar structures, as a dedicated experimental study is not available.)

| Vibrational Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) |

| N-O Stretch (N-oxide) | ~1250 | ~1250 |

| NO₂ Asymmetric Stretch | ~1550 | ~1550 |

| NO₂ Symmetric Stretch | ~1350 | ~1350 |

| C-Cl Stretch | ~700 | ~700 |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 |

| CH₃ Stretch | ~2950-2850 | ~2950-2850 |

UV-Vis and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states, providing information about the electronic structure.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* and n-π* transitions. The pyridine N-oxide moiety, in conjunction with the nitro group, acts as a strong chromophore. The precise wavelength of maximum absorption (λ_max) would be influenced by the solvent polarity. Emission spectroscopy could reveal information about the molecule's ability to fluoresce or phosphoresce upon excitation, offering insights into the deactivation pathways of its excited states and its potential for applications in optoelectronic devices or as a fluorescent probe.

Table 3: Representative Electronic Absorption Data (Note: The following data is illustrative of what might be expected for this compound.)

| Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Methanol (B129727) | ~280, ~350 | ~12,000, ~8,000 |

| Dichloromethane | ~285, ~355 | ~11,500, ~7,800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted chemical shift values based on the structure.)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~8.2 | s |

| H-6 | ~8.5 | s |

| CH₃ | ~2.4 | s |

Future Directions and Emerging Research Avenues for 2 Chloro 5 Methyl 4 Nitropyridine N Oxide Chemistry

Development of Novel and Efficient Synthetic Methodologies

The current primary synthesis of 2-chloro-5-methyl-4-nitropyridine (B1589938) N-oxide involves the nitration of 2-chloro-5-methylpyridine-1-oxide. echemi.comchemicalbook.com This is typically achieved using a potent mixture of concentrated nitric and sulfuric acids at elevated temperatures (around 100°C). echemi.comchemicalbook.com While effective, yielding the product in the 60-80% range, this method presents challenges related to harsh reaction conditions and the use of corrosive, hazardous reagents. echemi.comchemicalbook.com

Future research is expected to focus on developing safer, more efficient, and environmentally benign synthetic routes. Key areas of exploration include:

Alternative Nitrating Agents: Investigating milder nitrating systems could reduce the risks associated with mixed acids. Reagents such as dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (B81430) (NO₂BF₄) in less aggressive solvents might offer better control and selectivity.

Catalytic Nitration: The development of catalytic systems, potentially using solid acid catalysts or metal-based catalysts, could significantly improve the process. This approach could lead to lower reaction temperatures, reduced acid waste, and easier catalyst separation and recycling, aligning with green chemistry principles.

Flow Chemistry: Transitioning the nitration process from batch reactors to continuous flow systems offers substantial advantages in safety and efficiency. Flow reactors allow for precise control over reaction parameters (temperature, residence time), superior heat management for the highly exothermic nitration reaction, and safer handling of energetic intermediates, which is crucial for scaling up production.

Novel Precursors: While the current synthesis starts from 2-chloro-5-methylpyridine-1-oxide, exploring alternative pathways from different starting materials could unveil more efficient or economical routes. google.comepo.org For instance, processes involving the direct oxidation and nitration of 2-chloro-5-methylpyridine (B98176) in a one-pot reaction could streamline the synthesis.

Table 1: Comparison of Synthetic Methodologies for 2-Chloro-5-methyl-4-nitropyridine N-oxide

| Methodology | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Current Standard | 2-chloro-5-methylpyridine-1-oxide, HNO₃, H₂SO₄ | 100°C, Batch | Established, good yield (60-80%) echemi.comchemicalbook.com | Harsh conditions, hazardous waste, exothermic |

| Future: Catalytic | 2-chloro-5-methylpyridine-1-oxide, nitrating agent, solid acid catalyst | Lower Temperature | Milder conditions, reusable catalyst, less waste | Catalyst development required |

| Future: Flow Chem. | 2-chloro-5-methylpyridine-1-oxide, nitrating agent | Continuous Flow | Enhanced safety, precise control, scalable | Higher initial equipment cost |

Advanced Computational Modeling for Predicting New Properties and Reactivity

Computational chemistry is a powerful tool for accelerating chemical research. For this compound, advanced computational modeling can provide deep insights into its properties and reactivity, guiding experimental work.

Predicting Physicochemical Properties: While some basic properties are known, computational methods can predict a wider range of characteristics. echemi.comchemdad.com Density Functional Theory (DFT) can be employed to calculate molecular geometry, electronic structure, and spectroscopic properties. For related compounds like 2-chloro-5-nitropyridine (B43025), DFT has been used to study molecular geometries and vibrational frequencies. researchgate.net Similar studies on 2-chloro-4-nitropyridine (B32982) N-oxide have determined its molecular structure and packing. researchgate.net These methods can predict properties like dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and potential applications in materials science. researchgate.net

Reactivity Mapping: The molecule has several reactive sites: the chloro group is susceptible to nucleophilic substitution, and the nitro group can be reduced. Computational modeling can map the electrostatic potential surface to identify the most electron-rich and electron-deficient areas, predicting the most likely sites for electrophilic and nucleophilic attack. This can guide the design of new reactions and the synthesis of novel derivatives.

Mechanism Elucidation: When developing new synthetic methods or studying its role in multi-step syntheses, computational modeling can be used to elucidate reaction mechanisms. By calculating the energy profiles of possible reaction pathways, researchers can identify the most favorable route and transition states, providing a theoretical foundation for optimizing reaction conditions.

Expanding the Scope of Applications in Medicinal Chemistry and Materials Science

The current primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals. echemi.comgoogle.com However, its versatile chemical nature opens doors to broader applications.

Medicinal Chemistry: The compound is a direct precursor to 2-chloro-5-methyl-4-pyridinamine, an intermediate for the non-steroidal mineralocorticoid receptor (MR) antagonist Finerenone (B607456). google.com The pyridine (B92270) N-oxide group itself is a significant pharmacophore. nih.gov N-oxide functionalities can increase a drug's solubility, modulate its membrane permeability, and serve as a basis for prodrugs that are activated under specific biological conditions, such as hypoxia. nih.gov Future research could focus on using this compound as a scaffold to build new classes of bioactive molecules. The nitro group, in particular, is a key feature in hypoxia-activated prodrugs, suggesting potential applications in oncology.

Materials Science: The application of this compound in materials science is a largely unexplored but promising field. Pyridine derivatives are widely used as ligands in coordination chemistry to create metal-organic frameworks (MOFs) or functional complexes. The N-oxide, nitro, and chloro groups on this molecule offer multiple coordination sites, making it a candidate for building novel coordination polymers with interesting electronic, magnetic, or catalytic properties. The electron-withdrawing nature of the nitro group and the pyridine N-oxide moiety could also make its derivatives useful in the design of new organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or sensors.

Table 2: Known and Potential Applications

| Field | Application Type | Specific Example/Potential | Reference |

|---|---|---|---|

| Medicinal Chemistry | Pharmaceutical Intermediate | Synthesis of Finerenone via 2-chloro-5-methyl-4-pyridinamine. google.com | google.com |

| Medicinal Chemistry | Bioactive Scaffold (Potential) | Development of hypoxia-activated prodrugs or novel kinase inhibitors. | nih.gov |

| Materials Science | Ligand for MOFs (Potential) | Synthesis of coordination polymers with tunable properties. |

| Materials Science | Organic Electronics (Potential) | Component in electron-deficient materials for sensors or OLEDs. | |

Sustainable Chemical Processes and Industrial Scale-Up Considerations

Moving from laboratory-scale synthesis to industrial production requires a focus on sustainability, safety, and cost-effectiveness.

Green Chemistry Principles: Future process development should incorporate green chemistry principles. This includes minimizing waste by improving atom economy, replacing hazardous solvents with greener alternatives, and reducing energy consumption by designing reactions that can be run at lower temperatures. The development of catalytic processes mentioned earlier is a cornerstone of this approach. google.com

Process Safety and Scale-Up: The nitration of aromatic compounds is a well-known high-hazard process due to its exothermic nature and the potential for runaway reactions. echemi.com For industrial scale-up, a thorough understanding of the reaction kinetics and thermodynamics is essential. This involves:

Calorimetric Studies: Using reaction calorimetry to measure heat flow and determine the thermal risk profile of the synthesis.

Optimized Dosing: Carefully controlling the addition rate of the nitrating agent to manage heat generation. echemi.comchemicalbook.com

Impurity Profiling: Identifying and controlling the formation of byproducts, which can affect product quality and process safety.

Downstream Processing: The current workup involves pouring the reaction mixture into ice water and neutralizing it, which generates a significant amount of aqueous waste. echemi.comchemicalbook.com Research into alternative workup procedures, such as extraction with more environmentally friendly solvents or crystallization-based purification, could reduce the environmental footprint of the process. Furthermore, developing efficient methods for recycling solvents and unreacted reagents will be crucial for an economically viable and sustainable industrial process.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-5-methyl-4-nitropyridine N-oxide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nitration and oxidation steps. For example, nitration of 2-chloro-5-methylpyridine followed by oxidation with a peracid (e.g., m-CPBA) or hydrogen peroxide in acetic acid can yield the N-oxide derivative. Reaction conditions such as temperature (e.g., reflux at 80–100°C) and stoichiometric ratios of oxidizing agents significantly impact yield and purity. Optimize solvent choice (e.g., dichloromethane or acetic acid) to minimize side reactions like over-oxidation .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Methodological Answer: Use a combination of 1H NMR and 13C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm substituent positions and the N-oxide moiety. The nitro group’s electron-withdrawing effect causes distinct downfield shifts in aromatic protons. FT-IR can verify the N=O stretch (~1250–1350 cm⁻¹). For quantitative purity, pair HPLC with a C18 column and UV detection (λ = 254 nm) .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store in a cool (2–8°C), dry environment under inert gas (argon or nitrogen) to prevent hydrolysis or decomposition. Avoid exposure to light, as nitroaromatic compounds are prone to photodegradation. Use amber glass vials and desiccants for long-term storage. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can competing reaction pathways during nitration of 2-chloro-5-methylpyridine be controlled to favor 4-nitro substitution?

Methodological Answer: The regioselectivity of nitration is influenced by the directing effects of existing substituents. The chlorine atom at position 2 and methyl group at position 5 direct nitration to position 4 via steric and electronic effects. Use mixed acid (HNO3/H2SO4) at 0–5°C to minimize polynitration. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) to terminate the reaction before byproducts form .

Q. How should researchers address discrepancies in reported yields for N-oxide formation across different oxidizing agents?

Methodological Answer: Contradictions often arise from differences in oxidizing agents (e.g., H2O2 vs. m-CPBA) and solvent systems. For example, H2O2 in acetic acid may achieve 70–80% yield but requires longer reaction times, while m-CPBA in dichloromethane offers faster kinetics but higher cost. Conduct controlled comparative studies using identical substrates and quantify impurities via LC-MS to identify optimal conditions .

Q. What strategies are effective for optimizing catalytic systems in functionalizing the N-oxide moiety?

Methodological Answer: The N-oxide group can undergo nucleophilic substitution or reduction. For substitution, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids in toluene/water (3:1) and K2CO3 as base. For selective reduction, employ Zn/HCl or catalytic hydrogenation (Pd/C, H2) at 30–50 psi. Monitor reaction selectivity using in situ IR to avoid over-reduction to the amine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.